Triphenyl(propan-2-yloxy)silane
Description
Significance of Organosilanes and Alkoxysilanes in Contemporary Chemical Research
Organosilicon compounds, particularly organosilanes and alkoxysilanes, are of paramount importance in modern chemical research and industry. researchgate.net Their utility stems from the unique physicochemical properties imparted by the silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds. The Si-O bond is notably strong and stable, which is a cornerstone for the creation of robust materials like silicones (polysiloxanes). encyclopedia.pub
Alkoxysilanes, characterized by a silicon atom bonded to one or more alkoxy groups, serve as versatile building blocks. mdpi.com They are crucial precursors for the synthesis of a wide array of materials due to the hydrolyzable nature of the Si-O-C linkage. spast.org This allows for controlled hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) networks, a process fundamental to sol-gel technology and the production of hybrid organic-inorganic materials. mdpi.comresearchgate.net
In the realm of organic synthesis, organosilanes have established themselves as indispensable reagents. They are used as:
Protecting groups: Silyl (B83357) ethers, formed from the reaction of an alcohol with a silyl halide, are among the most common protecting groups for hydroxyl functionalities due to their ease of formation and selective cleavage under specific conditions. thermofishersci.in
Reducing agents: Hydrosilanes (containing a Si-H bond) are effective reducing agents for various functional groups. thermofishersci.insigmaaldrich.com
Precursors in cross-coupling reactions: Organosilanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, providing a less toxic alternative to other organometallic reagents. thermofishersci.in
Control elements in stereoselective synthesis: The steric and electronic properties of silyl groups can be exploited to direct the outcome of chemical reactions. soci.org
The broad applications of organosilanes extend to commercial products such as sealants, adhesives, coatings, and as coupling agents to enhance the compatibility between organic polymers and inorganic fillers. encyclopedia.pubspast.org Their growing role in medicinal chemistry and materials science continues to drive research into new synthetic methodologies and applications. researchgate.netacs.org
Historical Context of Triphenyl(propan-2-yloxy)silane and Related Silicon Compounds
The journey into organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.org This marked the inception of a field that would grow exponentially over the next century. Early research in the 20th century, notably by Frederic Kipping, laid much of the groundwork. wikipedia.orgphenylsilicone.com Kipping's extensive work from 1898 to 1944, which involved the use of Grignard reagents to synthesize various alkyl- and arylsilanes, was fundamental to the future silicone industry. phenylsilicone.comrichsilicone.com He was also the first to synthesize cyclic siloxane compounds by hydrolyzing dichlorosilanes. richsilicone.com
The development of phenyl-substituted silanes, such as triphenylsilane (B1312308) derivatives, was part of this early exploration. For instance, in 1885, A. Polis synthesized tetraphenylsilane, and later work by Dilthey included the synthesis of diphenylsilanediol (B146891) from the hydrolysis of diphenyldichlorosilane. phenylsilicone.comrichsilicone.com
The synthesis and study of alkoxysilanes, the family to which this compound belongs, also has its roots in this early period. The reaction of silicon tetrachloride with alcohols to form alkoxysilanes was an early discovery. The specific synthesis of this compound would have become feasible following the development of methods to produce its precursors, namely chlorotriphenylsilane (B103829). The synthesis of chlorotriphenylsilane can be achieved through the reaction of silicon tetrachloride with a phenyl Grignard reagent. lkouniv.ac.in The subsequent reaction of chlorotriphenylsilane with propan-2-ol would then yield the target compound. While the exact date of the first synthesis of this compound is not prominently documented, it is a logical extension of the well-established reactions developed during the growth period of organosilicon chemistry.
Scope and Research Focus on this compound
Research on this compound is primarily centered on its utility as a chemical intermediate and reagent in organic synthesis. The presence of the three bulky phenyl groups provides significant steric hindrance around the silicon atom, which influences its reactivity. The isopropoxy group, being a hydrolyzable group, allows this compound to act as a precursor for the triphenylsilyl moiety.
Key areas of research focus include:
Silylation Reactions: It can be used as a reagent to introduce the triphenylsilyl protecting group onto other molecules, particularly for the protection of alcohols. The steric bulk of the triphenylsilyl group offers a high degree of stability.
Precursor to Triphenylsilanol (B1683266): Hydrolysis of this compound yields triphenylsilanol (Ph3SiOH), a key intermediate in organosilicon chemistry. Triphenylsilanol itself has applications in the synthesis of more complex silicon-containing structures and as a catalyst or ligand in certain reactions. The pKa of triphenylsilanol is influenced by the electropositive nature of silicon, making it a unique acidic alcohol. acs.org
Mechanistic Studies: The compound can be used in studies to understand the mechanisms of hydrolysis and condensation of alkoxysilanes, with the bulky phenyl groups slowing down reaction rates and potentially allowing for the isolation of intermediates.
The physical and chemical properties of this compound are central to its application.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 17979-53-8 |
| Molecular Formula | C21H22OSi |
| Molecular Weight | 318.49 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 75-78 °C |
| Boiling Point | 174-176 °C at 2 mmHg |
| Density | 1.065 g/cm³ |
This table is interactive. Users can sort and filter the data.
Spectroscopic data is crucial for the characterization of this compound. While a full dataset is not publicly available, typical spectroscopic features can be inferred from related structures. For example, in ¹H NMR spectroscopy, one would expect to see signals for the phenyl protons and the protons of the isopropoxy group.
Structure
3D Structure
Properties
IUPAC Name |
triphenyl(propan-2-yloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22OSi/c1-18(2)22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTHFTIZBJWVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293924 | |
| Record name | triphenyl(propan-2-yloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1829-43-2 | |
| Record name | NSC93019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | triphenyl(propan-2-yloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Triphenyl Propan 2 Yloxy Silane and Analogous Organosilanes
Classical and Established Synthetic Approaches to Alkoxysilanes
Traditional methods for synthesizing alkoxysilanes have been instrumental in the development of silicone-based materials. These approaches, while effective, often involve the use of hazardous reagents and produce significant waste streams.
Reaction of Organometallic Reagents with Silicon Halides
A foundational method for creating silicon-carbon bonds is the reaction of organometallic reagents, such as Grignard reagents or organolithium compounds, with silicon halides. For the synthesis of a triphenyl-substituted silane (B1218182), a common precursor would be a triphenylchlorosilane. The subsequent reaction with an alcohol, in this case, propan-2-ol, in the presence of a base to neutralize the liberated hydrogen chloride, yields the desired alkoxysilane. This esterification reaction is a widely practiced method for producing various alkoxysilanes. google.com The use of chlorosilanes, however, raises environmental concerns due to the production of corrosive byproducts like hydrogen chloride. mdpi.com
A variation of this approach involves the reaction of a halogenosilane with an alcohol in the presence of metallic magnesium. google.com This method offers a "one-pot" synthesis where the magnesium acts to neutralize the hydrogen chloride formed during the esterification, producing magnesium chloride as a solid byproduct that can be removed by filtration. google.com This process is considered more economical and environmentally friendly than traditional methods that may require a separate neutralization step. google.com
Routes Involving Orthosilicic Acid Esters
Another established route to alkoxysilanes involves the use of tetraalkoxysilanes, which can be considered esters of the hypothetical orthosilicic acid (Si(OH)₄). While not a direct synthesis of organo-substituted alkoxysilanes like triphenyl(propan-2-yloxy)silane, these methods are crucial for producing various silicon-containing compounds. For instance, tetraalkoxysilanes can be synthesized from the reaction of silicon tetrachloride with an alcohol. These tetraalkoxysilanes can then be used in further reactions.
More direct and greener approaches are being explored, such as the direct conversion of silica (B1680970) (SiO₂) to alkoxysilanes. nih.govacs.org These methods often involve the depolymerization of silica in the presence of alcohols or diols, sometimes catalyzed by bases. nih.govacs.org For example, spirocyclic alkoxysilanes can be produced from silica and diols, which can then be converted to tetraalkoxysilanes like tetraethoxysilane (TEOS) in yields of around 60%. nih.govresearchgate.net
Preparations from Hydrosilanes and Alcohols
The reaction between hydrosilanes (compounds containing a silicon-hydrogen bond) and alcohols presents a cleaner alternative for the synthesis of alkoxysilanes. This reaction, often referred to as alcoholysis or dehydrogenative coupling, typically requires a catalyst. The only byproduct of this reaction is hydrogen gas, making it an atom-economical and environmentally friendly process. rsc.org
A variety of catalysts can be employed, including precious metal complexes and more abundant, non-corrosive bases like potassium carbonate. rsc.org The use of mild conditions allows for good functional group tolerance, expanding the scope of this methodology. rsc.org For instance, the dehydrocoupling of phenylsilane (B129415) with ethanol (B145695) can produce triethoxyphenylsilane. nih.gov One-pot syntheses combining the dehydrocoupling of hydrosilanes with alcohols and the hydrosilylation of alkenes have also been developed, allowing for the efficient production of alkoxy-substituted silanes. csic.es
Green Chemistry Principles in Organosilane Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of organosilanes. nih.gov This has led to the development of more sustainable and eco-friendly synthetic pathways.
Eco-friendly and Sustainable Synthetic Pathways
A significant focus in green organosilane synthesis is the move away from chlorine-based chemistry to reduce the production of harmful byproducts like hydrogen chloride. mdpi.com The direct synthesis of alkoxysilanes from elemental silicon and alcohols, a process first explored by Rochow, is a promising chlorine-free alternative. mdpi.comresearchgate.net This method typically involves reacting silicon with an alcohol vapor at high temperatures in the presence of a copper catalyst. mdpi.comacs.org
Recent advancements have focused on making this process more energy-efficient. For example, a near-room-temperature, halogen-free method has been developed using mechanochemical ball milling of silicon and copper powders in alcohol. acs.org This process can produce tetraethoxysilane at temperatures around 40°C. acs.org Another sustainable approach involves the use of biomass-derived silicon sources, such as rice straw ash, to synthesize alkoxysilanes. researchgate.net
The use of catalysts based on abundant and non-toxic metals is another key aspect of green synthesis. For example, cobalt-based catalysts have been shown to be effective for the dehydrogenative coupling of hydrosilanes with alcohols under mild conditions. csic.es
| Synthetic Pathway | Key Features | Environmental Considerations |
| Direct Synthesis from Si and Alcohol | Chlorine-free, atom-economical | High temperatures often required, though lower temperature methods are being developed |
| Mechanochemical Synthesis | Near-room-temperature, halogen-free | Energy input for milling, catalyst use |
| Biomass-derived Silica | Utilizes renewable resources | Processing of biomass required |
| Catalytic Dehydrogenative Coupling | Mild conditions, H₂ as only byproduct | Use of catalysts, some of which may be precious metals |
Aqueous and One-Pot Methodologies
The development of synthetic methods that can be performed in water or in a "one-pot" fashion, where multiple reaction steps are carried out in the same vessel, aligns with the principles of green chemistry by reducing solvent waste and improving process efficiency.
While alkoxysilanes are susceptible to hydrolysis, controlled synthesis in aqueous environments is an area of active research. gelest.com The stability of alkoxysilanes in aqueous solution is influenced by factors such as pH and the presence of catalysts. gelest.com
Supercritical Carbon Dioxide Mediated Syntheses
The use of supercritical carbon dioxide (scCO₂) as a reaction medium represents a significant advancement in green chemistry for the synthesis of organosilicon compounds, including alkoxysilanes analogous to this compound. mdpi.comnih.gov Above its critical point (31 °C and 74 bar), CO₂ exhibits properties intermediate between a liquid and a gas; it has a low viscosity and high diffusivity, similar to a gas, but with the solvating power of a liquid. mdpi.comacs.org These characteristics are highly advantageous for chemical synthesis.
The high diffusion rates and absence of capillary effects in scCO₂ can significantly accelerate reaction kinetics compared to traditional liquid solvents. mdpi.com Furthermore, because CO₂ is a gas under ambient conditions, it can be easily removed from the reaction mixture, simplifying product purification and eliminating the problem of residual solvent. mdpi.com Alkoxysilanes are noted to be soluble in scCO₂, making it a suitable medium for their synthesis and application. acs.org
Research has demonstrated the effectiveness of scCO₂ for the grafting of various alkoxysilanes onto silicon oxide surfaces. acs.org For instance, studies have shown that the grafting temperature and the nature of the silane's head group are principal parameters affecting the morphology and structure of the resulting layers. acs.org While a specific synthesis of this compound in scCO₂ is not prominently documented, the successful synthesis and modification of other alkoxysilanes, such as tetraethoxysilane (TEOS) and 3-aminopropyltriethoxysilane, establish the viability of this medium for forming Si-O-C bonds. nih.govmdpi.com The process often involves reacting a silane precursor within the supercritical fluid, which acts as a carrier to facilitate uniform reactions, even on substrates with complex topographies like porous materials. mdpi.comresearchgate.net This method is particularly promising for creating homogeneous organosilicon coatings and materials. mdpi.comresearchgate.net
Catalytic Strategies for the Formation of this compound Derivatives
Catalysis is central to the efficient synthesis of alkoxysilanes. The dehydrogenative coupling of hydrosilanes (containing a Si-H bond) with alcohols (containing an O-H bond) is a primary route to form the Si-O-C linkage, releasing dihydrogen (H₂) as the only byproduct. gelest.com
A wide array of transition metal complexes has been shown to effectively catalyze the dehydrogenative coupling of silanes and alcohols to produce alkoxysilanes. rsc.org These catalysts activate the Si-H bond, facilitating its reaction with the alcohol's hydroxyl group. cnr.it
Copper-based catalysts, such as the metal-organic framework Cu₃(BTC)₂, have been identified as efficient and reusable heterogeneous catalysts for this transformation. rsc.org Gold catalysts, including a gold xantphos (B1684198) complex, can effect the silylation of primary alcohols with high selectivity. gelest.com Nickel catalysis is also prominent, with various Ni-H species generated from silanes serving as reactive intermediates for hydrofunctionalization reactions. rsc.orgacs.org Early transition metals, particularly zirconocene (B1252598) complexes, have proven more reactive than their titanocene (B72419) counterparts for the dehydrogenative coupling of silanes to hydride-terminated silicon surfaces, a reaction analogous to the formation of discrete alkoxysilane molecules. nih.gov The choice of metal and its ligand framework is crucial in determining the catalyst's activity and selectivity for different substrates. acs.orggelest.com
| Silane Substrate | Alcohol Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diphenylsilane (B1312307) | Various Alcohols | Cu₃(BTC)₂ | Diphenylalkoxysilane | Good to Excellent | rsc.org |
| Triethylsilane | Primary Alcohols | Gold xantphos complex | Triethylalkoxysilane | High | gelest.com |
| Methylphenylsilane | (-)-Menthol | Tris(triphenylphosphine)chlororhodium | Menthoxydiphenylsilane | 99% | google.com |
| Phenylsilane | Various Alcohols | Zirconocene complexes | Phenylalkoxysilane | High Incorporation | nih.gov |
To circumvent the cost and potential product contamination associated with transition metals, metal-free catalytic systems have been developed. These methods offer alternative reaction pathways for the synthesis of organosilanes. mdpi.com
One notable strategy involves the use of strong Lewis acids. Tris(pentafluorophenyl)boron, B(C₆F₅)₃, has been shown to catalyze the dehydrogenative silylation of a broad range of primary, secondary, and tertiary alcohols, including sterically hindered ones. gelest.com Another approach utilizes organoboron compounds as photocatalysts. For example, aminoquinoline diarylboron (AQDAB) can photocatalytically oxidize Si-H bonds to form Si-O bonds under an oxygen atmosphere at room temperature, providing a green protocol for generating silanols which can then react to form alkoxysilanes. mdpi.com
Perhaps the simplest and most economical approach involves the use of common bases. A highly effective method for the cross-dehydrogenative coupling of alcohols and hydrosilanes employs sodium hydroxide (B78521) (NaOH) as the catalyst. acs.org This protocol proceeds under mild conditions to generate the corresponding silyl (B83357) ether without the formation of stoichiometric salt byproducts, making it an attractive method for applications in complex molecule synthesis and materials science. acs.org
The controlled and selective synthesis of a specific alkoxysilane like this compound requires careful optimization of several reaction parameters. The choice of catalyst, solvent, base, temperature, and reactant stoichiometry all play critical roles in maximizing yield and minimizing side reactions. uni-muenchen.dersc.org
Catalyst and Base System: The catalyst's structure significantly influences reactivity. For instance, in isothiourea-catalyzed silylations, the specific chiral catalyst used can affect reaction rates. rsc.org The choice and amount of base are also crucial. Bases like triethylamine, pyridine, or Hünig's base (diisopropylethylamine) are often used to neutralize the acidic byproduct (e.g., HCl if starting from a chlorosilane) or to facilitate the catalytic cycle in dehydrogenative couplings. rsc.orggelest.com
Stoichiometry and Reaction Monitoring: The relative amounts of the silane, alcohol, and catalyst are optimized to ensure efficient conversion. Kinetic studies, often using techniques like in situ IR spectroscopy, allow for real-time monitoring of the reaction progress. rsc.org This data helps in understanding the reaction mechanism and determining the order of each reaction component, which is essential for fine-tuning conditions to achieve a controlled and reproducible synthesis. rsc.org For example, studies have revealed non-obvious reaction orders for the silylating agent, suggesting complex mechanistic pathways involving multiple catalyst-silane interactions. rsc.org
Chemical Reactivity and Mechanistic Investigations of Triphenyl Propan 2 Yloxy Silane Derivatives
Hydrolysis and Condensation Reactions of Alkoxysilanes
The conversion of alkoxysilanes like triphenyl(propan-2-yloxy)silane into siloxanes is a two-step process involving hydrolysis followed by condensation. gelest.com These reactions are critical in processes such as the sol-gel method and the formation of silicone polymers. tandfonline.com
Kinetics and Mechanisms of Hydrolysis
The hydrolysis of alkoxysilanes, where an alkoxy group is substituted by a hydroxyl group, is a complex reaction influenced by numerous factors. nih.gov The reaction can be catalyzed by both acids and bases. gelest.com
Under acidic conditions, the mechanism is believed to be SN1-like, involving the protonation of the alkoxy group, making the silicon atom more electrophilic and susceptible to attack by water. tandfonline.com This results in a positive intermediate, possibly a siliconium ion. tandfonline.com The hydrolysis rate under acidic catalysis is generally faster than under basic conditions. gelest.com For instance, the hydrolysis of phenyl bis-(2-methoxyethoxy)silanol shows a distinct pH profile, highlighting the catalytic role of both hydronium and hydroxide (B78521) ions. tandfonline.com
In alkaline media, the reaction proceeds via a nucleophilic attack of a hydroxide ion or a deprotonated silanol (B1196071) group on the silicon atom. nih.govmdpi.com This is proposed to be an SN2-Si type mechanism, involving a negatively charged, pentacoordinate silicon intermediate. tandfonline.comtandfonline.com
The reaction order with respect to the alkoxysilane is often considered to be first or pseudo-first order. nih.gov However, the order with respect to water can vary significantly depending on the solvent and catalyst used. nih.govingentaconnect.com
The structure of the alkyl and alkoxy groups on the silicon atom also plays a significant role. Electron-withdrawing groups on the alkyl substituent can significantly increase the rate of hydrolysis. tandfonline.comingentaconnect.com For example, the hydrolysis of chloromethyl tris-(2-methoxyethoxy)silane is reported to be 1600 times faster than that of the n-propyl substituted silane (B1218182). tandfonline.comingentaconnect.com The steric bulk of the alkoxy group also affects the hydrolysis rate, with methoxy (B1213986) groups generally hydrolyzing faster than ethoxy or isopropoxy groups. gelest.com
Siloxane Bridge Formation (Si-O-Si) and Oligomerization
Following hydrolysis, the resulting silanols are highly reactive and can condense with other silanols or with unreacted alkoxysilanes to form siloxane bridges (Si-O-Si). gelest.com This condensation reaction leads to the formation of dimers, oligomers, and eventually polymers. gelest.commdpi.com The condensation can proceed through two main pathways: water-producing condensation between two silanol groups, or alcohol-producing condensation between a silanol and an alkoxy group. mdpi.com
The functionality of the silane monomer dictates the structure of the resulting polymer. Monofunctional silanes can only form dimers, while bifunctional silanes can form linear or cyclic polymers. Trifunctional silanes, like the hydrolyzed form of this compound, can lead to cross-linked oligomers and polymers known as silsesquioxanes. mdpi.com The formation of these oligomeric species has been observed to be a rapid process, with the formation of dimers often proceeding much faster than that of trimers. gelest.com For propyltrimethoxysilane, the onset of phase separation from an aqueous solution has been observed to coincide with the formation of tetramers, suggesting a limit to the size of soluble oligomers. gelest.com
The stability of the intermediate silanols is a crucial factor. While most monomeric silanetriols are unstable and quickly condense, some, like phenylsilanetriol, have been prepared and show extended stability under specific conditions. gelest.com The persistence of silanol groups in reaction mixtures containing condensed structures has been observed empirically and through techniques like 29Si-NMR. gelest.com
The table below summarizes the stepwise process of hydrolysis and condensation.
| Step | Reaction | Description |
|---|---|---|
| 1 | Hydrolysis | The alkoxy group (OR) on the silane is replaced by a hydroxyl group (OH) from water. This reaction is catalyzed by acids or bases. |
| 2 | Condensation | Two reactive species, at least one of which is a silanol, react to form a siloxane (Si-O-Si) bond, eliminating a molecule of water or alcohol. |
| 3 | Oligomerization/Polymerization | The continuation of condensation reactions leads to the formation of longer chains and networks of siloxane bonds, resulting in oligomers and polymers. |
Influence of Catalysts (Acidic, Basic, Neutral) and Reaction Parameters (pH, Temperature, Solvent, Water/Si Ratio)
The rates of both hydrolysis and condensation are highly dependent on several reaction parameters.
Catalysts and pH: The type of catalyst (acidic, basic, or neutral) and the resulting pH of the medium are among the most significant factors. researchgate.netcqu.edu.cn Acid catalysis generally promotes hydrolysis, while condensation is faster in the presence of a base catalyst. gelest.comresearchgate.net At a pH around 4, the condensation rate is at its minimum, while the hydrolysis rate is still significant, allowing for the formation of stable silanol solutions. gelest.com The hydrolysis rate of alkoxysilanes is very low under neutral conditions, with the exception of aminosilanes. researchgate.net
Temperature: As with most chemical reactions, an increase in temperature generally increases the rates of both hydrolysis and condensation. researchgate.netnih.gov The activation energy for hydrolysis has been found to be different in acidic versus alkaline systems. researchgate.net For example, one study reported that the hydrolysis rate of a silane was more than six times higher when the temperature was increased from 20°C to 50°C. researchgate.net
Solvent: The solvent plays a crucial role by affecting the solubility of the reactants and the mechanism of the reaction. nih.gov The polarity of the solvent can influence the reaction rates, and the use of protic or aprotic solvents can hinder or promote the condensation reaction depending on the pH. researchgate.net The order of the hydrolysis reaction with respect to water has been shown to vary significantly with the solvent used. ingentaconnect.com
Water/Si Ratio: The ratio of water to the silane is a critical parameter. A sufficient amount of water is necessary for the hydrolysis to proceed. The rate of hydrolysis can be dependent on the concentration of water, although this dependence can be complex and vary with the reaction conditions. nih.gov
The following table provides a qualitative summary of the influence of these parameters on hydrolysis and condensation rates.
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate |
|---|---|---|
| pH | Fastest at low and high pH, slowest around neutral pH. gelest.com | Fastest at high pH, slowest around pH 4. gelest.com |
| Temperature | Increases with increasing temperature. researchgate.net | Increases with increasing temperature. researchgate.net |
| Solvent Polarity | Generally increases with increasing polarity. researchgate.net | Can be promoted or hindered depending on the mechanism. researchgate.net |
| Water/Si Ratio | Rate generally increases with the water ratio, but the order can be complex. nih.gov | Dependent on the concentration of silanols formed during hydrolysis. |
Silane-Mediated Reductive Transformations
Hydrosilanes, compounds containing a silicon-hydrogen bond, are effective reducing agents for a variety of organic functional groups. While this compound itself is not a hydrosilane, its synthesis and reactions are part of the broader context of organosilicon chemistry, which includes these reductive transformations. The principles of these reductions often involve the generation of a reactive silicon-hydride species or the activation of a substrate to facilitate hydride transfer. niu.edumsu.edu
Reductions of Organic Functional Groups
Hydrosilanes can reduce a wide array of functional groups, often with high chemo- and diastereoselectivity. wikipedia.org These reductions typically require an activator, which can be a strong acid (Lewis or Brønsted) or a nucleophile. niu.eduwikipedia.org
Carbonyl Compounds: Aldehydes and ketones can be reduced to the corresponding silyl (B83357) ethers, which can then be hydrolyzed to alcohols. wikipedia.org This reduction can be achieved using hydrosilanes in the presence of an acid or a nucleophilic activator like a fluoride (B91410) or alkoxy anion. niu.eduwikipedia.org Esters can also be reduced to alcohols. wikipedia.org
Alcohols and Halides: Some alcohols can be deoxygenated to alkanes using a hydrosilane and a strong Lewis acid. wikipedia.org Tertiary alcohols are generally reduced more easily than primary alcohols. wikipedia.org
Other Functional Groups: Hydrosilanes are also capable of reducing C=C double bonds (especially those that can form stable carbocations), acetals, ketals, aminals, amides, enamines, imines, and azides. wikipedia.org
A notable application is the use of silyl formates as surrogates for hydrosilanes in transfer hydrosilylation reactions. rsc.orgchemrxiv.org This method avoids the need to handle potentially difficult hydrosilanes directly. rsc.org
Proposed Mechanisms for Hydrosilane Reductions (e.g., Silyl Ester Formation)
The mechanism of hydrosilane reductions depends on the activator used.
Acid Activation: In the presence of a strong acid, the substrate is protonated or activated, making it more electrophilic. niu.edu The hydrosilane then transfers a hydride to the activated substrate. wikipedia.org For example, in the reduction of a ketone, the carbonyl oxygen is protonated, and the resulting oxonium ion is then attacked by the hydride from the silane.
Nucleophilic Activation: A nucleophile, such as a fluoride ion, can coordinate to the silicon atom of the hydrosilane. niu.edu This coordination forms a hypervalent silicon species, which increases the hydridic character of the Si-H bond, making it a more potent hydride donor. niu.edu
Transfer Hydrosilylation with Silyl Formates: In some catalytic systems, a silyl formate (B1220265) can decarboxylate to generate a metal hydride species. chemrxiv.orgresearchgate.net This metal hydride then reduces the substrate, for instance, a ketone, to form a metal-alkoxide intermediate. This intermediate then reacts with another molecule of the silyl formate to release the silylated product (a silyl ether) and regenerate the active catalyst. chemrxiv.orgresearchgate.net A proposed mechanism involves the formation of a hydrogen bond between the carbonyl group of the substrate and a ligand on the catalyst, which assists in the reduction step. chemrxiv.org
Mechanisms of Amide Bond Formation via Organosilanes
The formation of amide bonds, a cornerstone of organic synthesis, can be achieved through various methods. Silane-mediated direct amide coupling has emerged as a practical and sustainable approach. nih.govrsc.org This method facilitates the condensation of carboxylic acids and amines, often without the need for stringent anhydrous or oxygen-free conditions. rsc.org
The direct coupling of carboxylic acids and amines using organosilanes like diphenylsilane (B1312307) has been shown to be an efficient method for amide synthesis. rsc.org This process demonstrates broad functional group tolerance, making it a versatile tool in organic chemistry. A key aspect of this reaction is the activation of the carboxylic acid by the silane, which facilitates the subsequent nucleophilic attack by the amine. Computational studies have provided deeper insights into the underlying mechanisms of this transformation. nih.govrsc.org
A proposed more favorable mechanism involves several key steps:
Deprotonation of the carboxylic acid. nih.govrsc.org
Addition of the resulting carboxylate to the silane reagent. nih.govrsc.org
Formation of dihydrogen to yield an acyloxysilane intermediate. nih.govrsc.org
Carboxylic-acid-assisted addition of the amine. nih.govrsc.org
A concerted proton transfer and amide formation step. nih.govrsc.org
| Reactant Type | Influence on Reactivity |
| Silane Reagents | The steric effect is more significant than the electronic effect, with less bulky silanes exhibiting higher reactivity. nih.govrsc.org |
| Carboxylic Acids | The electronic effect of substituents primarily controls the dihydrogen formation step. Less bulky and less acidic alkyl carboxylic acids are generally more reactive than unsaturated ones. nih.govrsc.org |
| Amines | The steric effect is the main factor in the amide formation step. Less bulky, medium basic primary alkyl amines show higher reactivity compared to secondary alkyl amines and primary aryl amines. nih.govrsc.org |
The more accepted mechanism, as detailed above, avoids the formation of these high-energy intermediates, proceeding through a more energetically favorable pathway. nih.govrsc.org The steric and electronic effects of the substrates play a crucial role in determining the reaction's efficiency. nih.govrsc.org For instance, less bulky silane reagents are more reactive due to reduced steric hindrance. nih.govrsc.org In contrast, the electronic properties of the carboxylic acids and amines are the dominant factors in the dihydrogen formation step, while steric effects are more influential in the final amide formation step. nih.govrsc.org These mechanistic insights are valuable for optimizing reaction conditions and for the rational design of new and more efficient silane-based coupling agents.
Hydrosilylation Reactions and Stereochemical Control
Hydrosilylation, the addition of a Si-H bond across a carbon-carbon double or triple bond, is a powerful transformation in organic synthesis, allowing for the formation of organosilicon compounds.
The hydrosilylation of alkenes and alkynes can be catalyzed by various transition metals, with the choice of catalyst and ligands playing a critical role in controlling the regioselectivity and stereoselectivity of the reaction. For instance, a dirhodium(II)/XantPhos (B1684198) complex has been shown to effectively catalyze the regio- and stereoselective hydrosilylation of alkynes with tertiary silanes, leading to the synthesis of β-(Z) vinylsilanes. rsc.org This method demonstrates good compatibility with a range of functional groups. rsc.org Similarly, molybdenum-catalyzed hydrosilylation of terminal alkynes can produce (E)-vinylsilanes with high stereoselectivity and regioselectivity. mdpi.com
The development of iron catalysts has provided an earth-abundant alternative for the selective anti-Markovnikov hydrosilylation of alkenes with tertiary silanes. nih.gov These catalysts, featuring optimized bis(imino)pyridine ligands, operate under mild conditions and offer a promising avenue for industrial applications. nih.gov
| Catalyst System | Substrate | Product Selectivity | Reference |
| Dirhodium(II)/XantPhos | Alkynes | β-(Z) vinylsilanes | rsc.org |
| Molybdenum/dppb | Terminal Alkynes | (E)-vinylsilanes (anti-Markovnikov) | mdpi.com |
| Iron/bis(imino)pyridine | Alkenes | anti-Markovnikov addition | nih.gov |
Tandem reactions that combine isomerization and hydrosilylation in a single pot offer an efficient strategy for the synthesis of valuable organosilanes from readily available internal alkenes. researchgate.netresearchgate.net These processes typically involve a catalyst system that can facilitate both the migration of the double bond to a terminal position and the subsequent hydrosilylation.
Cationic hydrido-silyl-Rh(III) complexes have been identified as effective catalysts for the tandem isomerization-hydrosilylation of remote alkenes, yielding linear silanes. researchgate.net Another approach integrates two distinct single-atom catalysts, such as Ru₁/CeO₂ for isomerization and Rh₁/CeO₂ for hydrosilylation, to convert a mixture of terminal and internal olefins into terminal organosilanes. researchgate.net Palladium-based catalysts have also been employed for the tandem isomerization/hydrothiolation of allylarenes, showcasing the versatility of this strategy. nih.gov
The mechanism of hydrosilylation often dictates the regiochemical outcome of the reaction. Anti-Markovnikov addition, where the silicon atom adds to the less substituted carbon of the double or triple bond, is a common and synthetically useful pathway. byjus.com
In molybdenum-catalyzed anti-Markovnikov hydrosilylation of alkynes, a plausible mechanism involves the oxidative addition of the silane to the molybdenum center to form a monohydrido species. mdpi.com Subsequent coordination of the alkyne and migratory insertion into the Mo-H bond generates a key intermediate, which then undergoes reductive elimination to afford the (E)-vinylsilane product. mdpi.com
The anti-Markovnikov addition can also proceed through a free-radical mechanism, particularly when initiated by peroxides or light. byjus.comresearchgate.net This process involves the generation of a silyl radical, which then adds to the alkene or alkyne. researchgate.net The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of the silane, propagating the radical chain and leading to the anti-Markovnikov product. byjus.com
Silylation and Carbocyclization Processes Involving Silanes
Organosilanes are pivotal reagents in modern organic synthesis, participating in a range of silylation and cyclization reactions. The triphenylsilyl moiety is often employed in these transformations, which are typically mediated by transition metal catalysts.
Decarbonylative silylation is a process where an acyl group is transformed into a silyl group with the extrusion of carbon monoxide. While specific examples involving this compound are not prominent in the literature, the reactivity can be inferred from studies on related silylating agents like silylboranes in the presence of transition metal catalysts. In rhodium-catalyzed reactions, for instance, an aldehyde can undergo decarbonylative silylation to yield an organosilane. The mechanism generally involves the oxidative addition of the aldehyde C-H bond to the metal center, followed by decarbonylation and reductive elimination of the silylated product. The regioselectivity of such processes is dictated by the catalyst and the substrate's electronic and steric properties.
Organosilanes are crucial in various carbocyclization cascades, often acting as hydride donors or participating in silylation-coupled cyclization. For example, palladium-catalyzed carbocyclization-silylation of enallenes using hydrosilanes showcases this reactivity. In a typical reaction, a palladium catalyst activates the enallene system, which then undergoes cyclization. The resulting organopalladium intermediate is trapped by the hydrosilane (e.g., triphenylsilane), leading to the formation of a silylated carbocycle. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligand, and the specific organosilane used. nih.gov The triphenylsilyl group in the product can be a stable functionality or can be further transformed, for instance, into a hydroxyl group via Fleming-Tamao oxidation.
Table 1: Representative Palladium-Catalyzed Carbocyclization-Silylation of Enallenes
| Entry | Enallene Substrate | Organosilane | Catalyst System | Product | Yield (%) |
| 1 | N-Tosyl-1,6-enallene | HSiPh₃ | Pd₂(dba)₃ / Ligand | Silylated cyclopentane | 75 |
| 2 | Diethyl methylenemalonate-1,6-enallene | HSiEt₃ | Pd(OAc)₂ / PPh₃ | Silylated cyclopentane | 82 |
Silylation reactions are fundamental for protecting functional groups and for creating key intermediates in synthesis. This compound can theoretically act as an intermolecular silylating agent for alcohols, although less reactive than the corresponding chlorosilane due to the lower leaving group ability of the isopropoxide. The reaction would likely require acid or base catalysis to proceed. organic-chemistry.org
More sophisticated are intramolecular silylation reactions, particularly C-H bond silylation. Research has shown that rhodium catalysts can effect the intramolecular silylation of C-H bonds in silyl ethers derived from alcohols. nih.govnih.gov For example, a (hydrido)silyl ether, generated from an alcohol and a hydrosilane, can undergo regioselective silylation at a C-H bond that is delta (δ) to the oxygen atom, forming a six-membered oxasilolane. nih.gov This hydroxyl-directed functionalization highlights a powerful strategy for activating otherwise inert C-H bonds. The resting state of the catalyst is often a Rh(I)-silyl complex, and the rate-limiting step is the oxidative addition of the C-H bond to the rhodium center. nih.govnih.gov
Table 2: Rhodium-Catalyzed Intramolecular δ-C–H Silylation
| Substrate (Alcohol Precursor) | Silane | Catalyst | Product (after oxidation) | Selectivity |
| 3-Methyl-3-pentanol | H₂SiEt₂ | [Rh(Xantphos)Cl] | 3-Methyl-1,4-pentanediol | High for δ-C-H |
| 1-Adamantaneethanol | H₂SiEt₂ | [Rh(Xantphos)Cl] | 1-(2,5-dihydroxyethyl)adamantane | High for primary C-H |
Isomerization and Rearrangement Pathways of Organosilanes
Organosilanes can participate in or mediate various isomerization and rearrangement reactions. A common side reaction in metal-catalyzed hydrosilylation of alkenes is the isomerization of the double bond. acs.orgyoutube.com For instance, nickel catalysts used for hydrosilylation can also promote the migration of the double bond along the alkyl chain before the silylation step occurs. acs.org
Furthermore, specific catalytic systems have been developed to favor isomerization over other competing reactions. An iridium/hydrosilane system, for example, can be used for the chemoselective isomerization of 2-substituted allylic ethers. nih.gov The mechanism is thought to involve the formation of a metal-hydride species which adds to the double bond, followed by β-hydride elimination to afford the isomerized product. The steric and electronic properties of the organosilane can influence the efficiency and outcome of these reactions.
Redistribution reactions are another important pathway for alkoxysilanes, catalyzed by transition metals like titanocene (B72419). cdnsciencepub.com In these reactions, alkoxy and hydrido groups on silicon centers are exchanged, leading to a mixture of different silane products. This process proceeds through a series of σ-bond metathesis steps involving the catalyst. cdnsciencepub.com
Investigation of Bond Cleavage and Formation in Organosilane Reactions
The reactivity of this compound is fundamentally governed by the cleavage and formation of its constituent bonds, primarily the Si-O, Si-C, and O-C bonds. Chemical bond cleavage can occur through two primary pathways: homolytic cleavage, where the bonding electrons are split between the fragments to form radicals, and heterolytic cleavage, where one fragment retains both electrons, forming ions. libretexts.orgyoutube.comwikipedia.org
In the context of organosilane reactions, the Si-O bond is of central importance. The hydrolysis of alkoxysilanes is a classic example of Si-O bond cleavage. This reaction can be catalyzed by either acid or base. scribd.comresearchgate.netnih.gov Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution reaction (often with Sₙ2-Si character), leading to the formation of a silanol and an alcohol. scribd.comresearchgate.net The strength and lability of the Si-O bond are influenced by the substituents on the silicon atom and the nature of the alkoxy group.
The Si-C bonds in the triphenylsilyl group are generally robust. However, they can be cleaved under specific conditions, such as with strong bases or certain metals, which is a key step in the formation of silyl anions like triphenylsilylpotassium.
The C-O bond in the isopropoxy group can also be cleaved. For example, in the presence of strong Lewis acids and a hydride source (like a hydrosilane), the C-O bond of an ether can be reductively cleaved. This type of reaction allows for the deprotection of silyl ethers back to alcohols under specific, non-hydrolytic conditions.
Mechanistic studies often employ computational methods to model the transition states and energy barriers associated with these bond cleavage and formation events. researchgate.netosti.gov These studies reveal that factors like the coordination of catalysts, the role of solvent molecules, and the participation of neighboring groups can significantly lower the activation energy for these processes. researchgate.netnih.gov
Catalytic Applications of Triphenyl Propan 2 Yloxy Silane Analogues and Organosilanes
Metal-Free Catalysis and Organocatalytic Systems
The development of metal-free catalysis is a significant area of research, aiming to replace potentially toxic or expensive metal catalysts. Organosilanes and their derivatives are at the forefront of this movement, participating in a variety of organocatalytic transformations.
One key area is the oxidation of organosilanes to silanols, a transformation of academic and industrial importance. Traditionally reliant on stoichiometric oxidants or precious metal catalysts, a metal-free approach has been developed using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as a green oxidant. acs.org This system demonstrates high efficiency and tolerates a wide range of functional groups on the silane (B1218182). acs.org Another metal-free method for synthesizing silanols involves a visible light-mediated organoboron-catalyzed hydroxylation of silanes, which proceeds without the need for strong bases, acids, or external oxidants. nih.gov
The asymmetric synthesis of silicon-stereogenic compounds, which have potential applications in medicinal chemistry and materials science, has also been achieved using organocatalysis. nih.govacs.org For instance, strong Brønsted acids can catalyze the enantioselective cyclization of bis(methallyl)silanes to produce enantioenriched Si-stereogenic silacycles. nih.gov Additionally, chiral imidazole-based catalysts have been used for the desymmetrization of prochiral silanediols, yielding Si-stereogenic siloxanols with high enantioselectivity. acs.org This method relies on a two-point hydrogen-bonding interaction between the catalyst and the silanediol. acs.org
Furthermore, the simple Lewis acid triphenylborane (B1294497) has been employed as a metal-free catalyst for various reactions involving silanes. This includes the hydrosilylation of carbon dioxide to produce silyl (B83357) formates, a reaction that shows high selectivity with various hydrosilanes in polar solvents. mdpi.com
Table 1: Examples of Metal-Free and Organocatalytic Systems for Silane Transformations
| Catalytic System | Silane Substrate | Reaction Type | Product | Ref |
|---|---|---|---|---|
| 2,2,2-Trifluoroacetophenone / H₂O₂ | Various alkyl, aryl, alkenyl, and alkynyl silanes | Oxidation | Silanols | acs.org |
| Strong, confined Brønsted acid | Bis(methallyl)silanes | Enantioselective cyclization | Si-stereogenic silacycles | nih.gov |
| Chiral imidazole (B134444) catalyst | Prochiral silanediols | Desymmetrization / Silylation | Si-stereogenic siloxanols | acs.org |
| Organoboron photocatalyst / Visible light | Triphenylsilane (B1312308) and other triaryl silanes | Hydroxylation | Silanols | nih.gov |
| Triphenylborane (BPh₃) | Phenylsilane (B129415), Phenylmethylsilane | Hydrosilylation of CO₂ | Silyl formates | mdpi.com |
Sustainable Catalysis in Organic Synthesis
The principles of green chemistry are increasingly guiding the design of new catalytic processes. Organosilanes are integral to this effort due to their low toxicity and role in developing environmentally benign reaction pathways. thermofishersci.in
A key aspect of green catalyst design is the use of non-toxic, readily available reagents and solvents. The catalytic oxidation of organosilanes to silanols using water as the oxidant is an exemplary green process, producing only hydrogen gas as a byproduct. rsc.org Gold nanoparticles have been shown to effectively catalyze this reaction under ambient conditions. rsc.org Similarly, the use of hydrogen peroxide as an oxidant in the organocatalytic oxidation of silanes represents a green alternative to stoichiometric heavy-metal oxidants. acs.org
Sustainable catalysis also involves the upcycling of waste materials. Researchers have developed hybrid catalysts composed of gold nanoparticles on a zirconium oxide support that can convert waste biomass and polyesters into valuable organosilane compounds. eurekalert.orgspecialchem.com This process operates under milder conditions than traditional methods, reducing its environmental impact. eurekalert.orgspecialchem.com
The design of green catalysts also extends to creating robust, reusable systems. Organosilanes are used to functionalize inorganic supports like mesoporous silica (B1680970), creating heterogeneous catalysts that are easily separated from reaction mixtures and can be reused. nih.govnih.gov These functionalized materials can be tailored for specific reactions, such as immobilizing metal catalysts for various organic transformations. nih.gov For example, organotrialkoxysilanes can be used in the sol-gel processing of silica to create a matrix for embedding metal nanoparticles, resulting in catalysts useful for applications like green hydrogen production. nih.gov
Biodiesel is a renewable alternative to petro-diesel, typically produced through the transesterification of vegetable oils or animal fats. arpnjournals.org Catalysis is crucial for this process to proceed efficiently. arpnjournals.orgmdpi.com While homogeneous catalysts like sodium hydroxide (B78521) are often used, they can lead to problems like soap formation, especially with lower-quality feedstocks containing free fatty acids (FFAs). youtube.com
To overcome these issues, solid, heterogeneous catalysts are being developed, and organosilane chemistry plays a role in their creation. Mesoporous silica, which can be synthesized from organosilane precursors, is a popular support material for biodiesel catalysts due to its large surface area and tunable porosity. mdpi.com The silica surface can be functionalized with acidic or basic groups to create active catalytic sites. mdpi.com
Solid Acid Catalysts : For feedstocks high in FFAs, acid catalysts are preferred as they can simultaneously catalyze both the esterification of FFAs and the transesterification of triglycerides. mdpi.com Mesoporous silica can be functionalized with sulfonic acid groups to create a strong solid acid catalyst. mdpi.com
Solid Base Catalysts : Heterogeneous base catalysts, such as alkaline earth metal oxides (e.g., CaO) supported on silica, are also used. arpnjournals.org These catalysts are often more active than acid catalysts but can be sensitive to FFAs. arpnjournals.org
The use of these solid catalysts simplifies the production process by eliminating the need for complex downstream purification to remove the catalyst and byproducts like soap, contributing to a more sustainable and cost-effective method for biodiesel production. youtube.com
Catalysis in Polymerization and Material Synthesis
Organosilanes are fundamental building blocks in materials science, acting as precursors, coupling agents, and catalysts in the synthesis of a wide array of polymers and materials. spast.orgresearchgate.net
Their application in material synthesis is often seen in the creation of functionalized mesoporous materials. Ordered mesoporous silicas like SBA-15 can be functionalized using organosilanes such as phenyltrimethoxysilane (B147435) (PTMS) or N-(beta-aminoethyl)-gamma-aminopropylmethyldimethoxysilane (AEAPMDMS). nih.gov These functional groups can then act as linkers for active metal catalysts, creating heterogeneous catalysts for specific reactions. For instance, rhodium immobilized on aminated SBA-15 has been used as a catalyst for 1-octene (B94956) hydroformylation. nih.gov
In polymerization, organosilanes can act as initiators or co-catalysts. The polymerization of vinyl ethers can be initiated by a combination of a ruthenium cluster catalyst and a hydrosilane, where the organosilyl group becomes incorporated as a polymer end group. elsevierpure.com This demonstrates the role of the silane in controlling the initiation step of the polymerization. elsevierpure.com Furthermore, triphenylborane, in a metal-free system, can catalyze the copolymerization of epoxides with carbon dioxide to form polycarbonates and can subsequently catalyze the hydrosilylation of functional groups within the resulting polymer. mdpi.com
Organosilanes are also central to the production of silicone polymers (polyorganosiloxanes). The condensation cure of these polymers is often catalyzed by metal compounds, including tin-based catalysts, which react with the hydrolyzable substituents on a silicon-containing base polymer. google.com Additionally, polymethylhydrosiloxane (B1170920) (PMHS) is an inexpensive and non-toxic reducing agent that can transfer its hydride to various metal catalysts (Pd, Cu, etc.), which then participate in a wide range of reduction reactions useful in organic synthesis. msu.edu
Table 2: Role of Organosilanes in Polymerization and Material Synthesis
| Organosilane/System | Application | Role of Silane | Resulting Material/Product | Ref |
|---|---|---|---|---|
| PTMS, MAMTMS, AEAPMDMS | Functionalization of mesoporous silica | Precursor to a catalyst support with functional groups | Heterogeneous catalysts (e.g., for hydroformylation) | nih.gov |
| Hydrosilanes (e.g., PhMe₂SiH) | Initiation of polymerization | Co-initiator with a Ru-cluster catalyst | Polyvinyl ethers with silyl end-groups | elsevierpure.com |
| Phenyl dimethyl silane | Post-polymerization modification | Hydrosilylation reagent catalyzed by BPh₃ | Side-chain silylated polycarbonate | mdpi.com |
| Polymethylhydrosiloxane (PMHS) | Reduction reactions | Hydride transfer agent for metal catalysts | Reduced organic compounds (e.g., amines from nitroarenes) | msu.edu |
| Silicon-containing base polymer | Condensation curing | Polymer backbone with hydrolyzable groups | Silicone rubbers and resins | google.com |
Role of Triphenyl Propan 2 Yloxy Silane in Advanced Materials Science
Precursors for Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability). Triphenyl(propan-2-yloxy)silane is an exemplary precursor for creating these materials due to its molecular structure which contains both organic (phenyl) and inorganic (silane) components.
The sol-gel process is a versatile method for synthesizing solid materials from small molecules. mdpi.comnih.gov It involves the conversion of a solution system ('sol') into a solid-phase material ('gel'). For organosilanes like this compound, this process typically occurs in two fundamental steps:
Hydrolysis: The alkoxy group (propan-2-yloxy) reacts with water, often in the presence of an acid or base catalyst, to form a silanol (B1196071) (Si-OH) and an alcohol (propan-2-ol).
Condensation: The newly formed silanols react with each other or with remaining alkoxy groups to form siloxane (Si-O-Si) bridges, releasing water or alcohol. This polymerization process leads to the formation of a cross-linked, three-dimensional network that constitutes the gel. mdpi.com
The sol-gel fabrication of a hybrid polymeric film on a surface is a two-step process. tekstilec.si The phenyl groups from this compound remain as pendant groups along the polysiloxane backbone, influencing the final properties of the hybrid material. The incorporation of these bulky organic groups can be used to control the network's density, porosity, and hydrophobicity. This method is widely used to create coatings, monoliths, and powders with tailored properties. tekstilec.si The use of different organofunctional trialkoxysilane precursors in mixtures allows for the development of multifunctional and multicomponent coatings. tekstilec.si
| Sol-Gel Processing Step | General Reaction with this compound | Outcome |
| Hydrolysis | (C₆H₅)₃Si(OCH(CH₃)₂) + H₂O → (C₆H₅)₃Si(OH) + CH₃CH(OH)CH₃ | Formation of Triphenylsilanol (B1683266) |
| Condensation (Water) | 2 (C₆H₅)₃Si(OH) → (C₆H₅)₃Si-O-Si(C₆H₅)₃ + H₂O | Formation of Siloxane Bridge |
| Condensation (Alcohol) | (C₆H₅)₃Si(OH) + (C₆H₅)₃Si(OCH(CH₃)₂) → (C₆H₅)₃Si-O-Si(C₆H₅)₃ + CH₃CH(OH)CH₃ | Formation of Siloxane Bridge |
Microemulsions are clear, thermodynamically stable, isotropic liquid mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. researchgate.net The formation of microemulsions can be a useful medium for controlling particle size and morphology during the synthesis of nanomaterials. In the context of silanes, the hydrolysis and condensation reactions can be carried out within the nanodroplets of a water-in-oil or oil-in-water microemulsion.
While specific research on this compound in microemulsions is not prevalent, the principles of this technique can be applied. The silane (B1218182), being an oil-soluble component, would reside in the oil phase or at the interface. Upon introduction of a catalyst, hydrolysis and condensation would be confined to the microemulsion's nanodomains, allowing for the formation of well-defined, monodisperse nanoparticles. The large phenyl groups would influence the interfacial properties and the organic character of the resulting silica-based nanoparticles. This method provides a template for creating nanostructured hybrid materials with high surface area and controlled particle size.
Integration into Polymeric Systems and Nanocomposites
This compound can be integrated into polymeric systems to enhance their properties, creating advanced composite materials with improved performance characteristics.
Organosilanes are used to modify polymers to introduce specific functionalities. scirp.org The silane can be incorporated into a polymer backbone or used as a crosslinking agent. The hydrolysis and condensation of the isopropoxy group of this compound can be used to form crosslinks within a polymer matrix that contains reactive groups. The bulky triphenylsilyl moiety would be introduced into the polymer structure, which can significantly affect the polymer's thermal stability, mechanical properties, and refractive index.
Silane-terminated prepolymers (STPs) are widely used in high-performance adhesives and sealants. scirp.orgscirp.org These materials consist of a polymer backbone, such as a polyether or polyurethane, which is end-capped with reactive alkoxysilane groups. scirp.org Upon exposure to atmospheric moisture, these terminal silane groups hydrolyze and condense, curing the material from a liquid or paste-like state into a solid, elastomeric network. scirp.org
This compound can be used as a capping agent for prepolymers. For instance, an isocyanate-terminated polyurethane prepolymer can be reacted with an amino-functional silane, which is itself synthesized using a hydrolyzable silane. google.com The resulting silane-modified prepolymer cures in the presence of moisture. google.com The choice of the alkoxy group on the silane affects the curing rate; isopropoxy groups generally lead to a slower curing process compared to methoxy (B1213986) or ethoxy groups due to steric hindrance, which can be advantageous for providing a longer working time for the adhesive or sealant. The phenyl groups would contribute to the chemical resistance and thermal stability of the cured product.
| Prepolymer Type | Curing Mechanism | Role of Silane Termination | Potential Influence of this compound |
| Silylated Polyurethane (SPUR) | Moisture-initiated hydrolysis and condensation of terminal alkoxysilane groups | Provides a crosslinking site for curing without the use of isocyanates in the final product. scirp.orgscirp.org | Slower cure rate due to isopropoxy group; enhanced thermal stability and hydrophobicity from phenyl groups. |
| MS Polymer (Modified Silicone) | Moisture-initiated hydrolysis and condensation of terminal alkoxysilane groups on a polyether backbone | Combines properties of polyurethanes and silicones, offering good adhesion and weatherability. scirp.org | Introduction of high refractive index and rigidity from the triphenylsilyl moiety. |
In composite materials, the interface between the inorganic reinforcement (like glass fibers or mineral fillers) and the organic polymer matrix is often a point of weakness. Silane coupling agents are used to improve the adhesion at this interface. researchgate.net
This compound can function as such a coupling agent. The hydrolyzable isopropoxy group can react with hydroxyl groups present on the surface of inorganic fillers, forming strong covalent bonds. The non-hydrolyzable phenyl groups, being organophilic, can physically entangle or chemically react with the polymer matrix. This creates a molecular bridge between the filler and the matrix, leading to improved stress transfer, mechanical strength, and durability of the composite. A silane-assisted surface functionalization strategy can significantly enhance the interfacial bonding performance. researchgate.net
Advanced Coatings and Adhesion Promotion
Wood Modification and Property Enhancement:Research on the chemical modification of wood using silanes does not specify the use of this compound for property enhancement.
While the broader class of organosilanes is widely used in these applications, the explicit focus on this compound as per the instructions cannot be fulfilled due to the absence of specific data. The primary documented use of this compound appears to be as a protecting group in organic synthesis, which falls outside the scope of the requested article on materials science.
Applications in Advanced Electronic Materials (General Organosilicon Context)
Organosilicon compounds, a broad class of materials that includes molecules like this compound, are fundamental to the advancement of modern electronics. researchgate.netelsevier.com Their unique combination of properties, derived from the silicon-carbon bond and the ability to incorporate various functional groups, makes them indispensable in numerous applications, from semiconductor fabrication to the protection of final electronic assemblies. wikipedia.orgcfmats.com The versatility of organosilanes allows for their use as dielectric insulators, precursors for thin film deposition, and as coupling agents to enhance the reliability and performance of electronic components. dakenchem.comnih.gov
The core advantages of organosilicon compounds in electronics stem from their excellent thermal stability, tunable electrical properties, and robust performance in harsh environments. elkem.com Compounds such as silicones (polysiloxanes) are known for their durability and resistance to UV radiation and extreme temperatures, making them ideal for protective coatings and encapsulants. gantrade.com The specific structure of an organosilane dictates its function. For instance, the phenyl groups in this compound contribute to high thermal stability and hydrophobicity, while the reactive propan-2-yloxy group can form strong bonds with inorganic surfaces like silicon wafers.
Dielectric Insulators and Low-k Films
One of the most critical applications of organosilicon compounds in electronics is as dielectric materials. Silicones, in forms such as oils, gels, and rubbers, are widely used for electrical insulation in high-voltage applications, including transformers and power cables. stockwell.comelkem.com Their high dielectric strength prevents electrical current flow, while their resistance to high temperatures ensures reliability. stockwell.comresearchgate.net Even upon combustion, silicones form a non-conductive silica (B1680970) (SiO₂) ash, which maintains insulating properties. stockwell.com
In the realm of microelectronics, the focus is on materials with a low dielectric constant (low-k). As transistors shrink and become more densely packed on a chip, the insulating material between the interconnecting wires must prevent signal leakage and crosstalk. Organosilane precursors are used in chemical vapor deposition (CVD) processes to create organosilicate glass (OSG) films, which are low-k dielectrics. google.comsisib.com These precursors are designed to incorporate carbon and hydrogen into the silicon dioxide matrix, creating a less dense, porous structure with a lower dielectric constant (below 2.5). google.com
Dielectric Properties of Selected Silicone Insulators
| Material Type | Typical Dielectric Constant (at 1 MHz) | Dielectric Strength (kV/cm) | Key Characteristics | Common Applications |
|---|---|---|---|---|
| Silicone Oil | 2.2 - 2.8 | > 165 | Frequency-invariant dielectric constant, stable over a wide temperature range. researchgate.netelsevier.com | High-voltage components, transformer fluid. researchgate.net |
| Silicone Gel | 2.5 - 3.0 | ~150 | Soft, stress-relieving encapsulant, stable dielectric properties. researchgate.netelsevier.com | Potting sensitive electronic circuits, vibration damping. cfmats.com |
| Silicone Rubber (HCR) | 2.7 - 3.5 | > 200 | Excellent tracking resistance, high mechanical strength, fire resistance. elkem.com | High-voltage insulators, safety cables, gaskets. stockwell.comelkem.com |
| Organosilicate Glass (Low-k Film) | < 2.5 | N/A (Thin Film) | Deposited from organosilane precursors via CVD, incorporates porosity. google.com | Inter-metal dielectric in integrated circuits. google.com |
Precursors in Semiconductor Manufacturing
The fabrication of semiconductor devices is a highly complex process that relies on the precise deposition of thin films. google.com Organosilicon compounds are critical precursors for depositing silicon-containing layers, such as silicon oxide, silicon nitride, and silicon oxycarbide, through methods like CVD and atomic layer deposition (ALD). google.comgoogle.com
For example, tetraethylorthosilicate (TEOS) has historically been a workhorse for depositing silicon dioxide films. google.com More advanced organosilane precursors are now used to create specialized films. Hexamethyldisilazane (HMDS) is widely used as an adhesion promoter to ensure that photoresist materials bond effectively to the silicon wafer surface. sisib.com The choice of precursor is critical; for instance, organoaminosilanes are employed to produce silicon oxide and silicon nitride films at lower temperatures. google.com The structure of the organosilane, including the nature of the alkyl, aryl, or alkoxy groups, can be tailored to control the properties of the final film. google.com
Organosilane Precursors in Semiconductor Fabrication
| Organosilane Precursor | Chemical Formula Example | Deposition Method | Application/Film Type | Reference |
|---|---|---|---|---|
| Tetraethylorthosilicate (TEOS) | Si(OC₂H₅)₄ | CVD | Silicon dioxide (SiO₂) dielectric layers. | google.com |
| Hexamethyldisilazane (HMDS) | ((CH₃)₃Si)₂NH | Vapor Priming | Adhesion promoter for photoresists. | sisib.com |
| Tris(dimethylamino)silane (TDMAS) | HSi(N(CH₃)₂)₃ | ALD, CVD | Silicon nitride and oxide films. | google.com |
| Substituted Acyclic/Cyclic Silanes | R₁SiR₂R₃R₄ | CVD | Low-k dielectric films (organosilicate glass). | google.com |
| 2,4,6,8-Tetramethylcyclotetrasiloxane (D4H) | (HSi(CH₃)O)₄ | CVD/ALD | Precursor for low-temperature oxides and low-k dielectrics. | sisib.com |
Adhesion Promoters, Sealants, and Encapsulants
The long-term reliability of electronic devices depends on protecting sensitive circuits from moisture, contaminants, heat, and physical shock. cfmats.com Organofunctional silanes act as molecular "bridges" to bond dissimilar materials, such as an inorganic semiconductor chip to an organic polymer-based encapsulant. nih.govbisley.biz This adhesion is crucial for preventing delamination and subsequent device failure. cfmats.com
Silicone-based adhesives, sealants, and coatings are used extensively in the assembly of electronic modules. cfmats.com They provide a protective seal for circuits, connectors, and sensors, particularly in demanding environments like automotive electronics. cfmats.com The inherent properties of silicones, such as moisture resistance, chemical stability, and elasticity over a wide temperature range (-50°C to 250°C), make them superior to many organic polymers for these applications. cfmats.comelkem.com
Advanced Spectroscopic and Analytical Characterization Techniques for Organosilanes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organosilane compounds in both solution and solid states.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the molecular framework of organosilanes like triphenyl(propan-2-yloxy)silane. The chemical shifts, reported in parts per million (ppm), are sensitive to the electronic environment of each nucleus, providing a fingerprint of the molecule's structure.
In the ¹H NMR spectrum, the protons of the phenyl groups attached to the silicon atom typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). chemicalbook.com The protons of the isopropoxy group will exhibit distinct signals. The methine proton (CH) will appear as a multiplet, and the methyl protons (CH₃) will present as a doublet, with their exact chemical shifts influenced by the electronegativity of the neighboring oxygen and silicon atoms.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the phenyl rings will show several signals in the aromatic region (around 120-140 ppm). rsc.org The carbons of the isopropoxy group will have characteristic shifts in the aliphatic region. It's important to note that chemical shifts can be influenced by the solvent used for the analysis. pitt.edusigmaaldrich.comcarlroth.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on solvent and experimental conditions.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl (aromatic) | 7.0 - 8.0 (m) | 127 - 136 |
| Isopropoxy (CH) | 4.0 - 4.5 (septet) | 65 - 70 |
| Isopropoxy (CH₃) | 1.2 - 1.5 (d) | 24 - 26 |
m = multiplet, septet = septet, d = doublet
Solid-state NMR (ssNMR) is particularly valuable for characterizing organosilanes that have been immobilized on surfaces, a common scenario in materials science applications. rsc.org This technique provides information about the structure, dynamics, and bonding of the silane (B1218182) at the solid-liquid or solid-gas interface.
For surface-bound this compound, ²⁹Si ssNMR can directly probe the silicon environment, distinguishing between unreacted silane, and siloxane (Si-O-Si) bonds formed with the surface or through condensation with other silane molecules. researchgate.net Cross-polarization magic-angle spinning (CP-MAS) techniques are often employed to enhance the signal of the less abundant ²⁹Si nucleus and to provide information about the proximity of silicon atoms to protons. ¹³C CP-MAS NMR can be used to study the organic part of the molecule, confirming the integrity of the phenyl and isopropoxy groups after surface modification. doi.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including FTIR and Raman, are powerful for identifying the specific functional groups present in an organosilane molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups.
For this compound, the FTIR spectrum would be expected to show:
Si-O-C stretching: Strong bands in the region of 1000-1100 cm⁻¹. gelest.comhydrophobe.org
Si-Phenyl stretching: Characteristic peaks around 1430 cm⁻¹ and 1120 cm⁻¹.
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.
C-C stretching (aromatic ring): Peaks in the 1600-1450 cm⁻¹ region.
The presence of a broad band around 3400 cm⁻¹ could indicate the presence of hydroxyl groups (Si-OH or adsorbed water), which can form through hydrolysis of the alkoxy group. researchgate.netresearchgate.net The formation of siloxane (Si-O-Si) bonds, resulting from condensation reactions, would give rise to a strong, broad absorption band between 1000 and 1130 cm⁻¹. gelest.commdpi.com
Table 2: Characteristic FTIR Frequencies for this compound and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Si-O-C | Asymmetric Stretch | 1000 - 1100 |
| Si-Phenyl | Stretch | ~1430, ~1120 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| Si-O-Si | Asymmetric Stretch | 1000 - 1130 |
| Si-OH | Stretch (H-bonded) | ~3200 - 3600 (broad) |
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly useful for studying organosilane reactions in-situ, as it is less sensitive to water interference than FTIR. rsc.org
The Raman spectrum of this compound would display characteristic bands for the phenyl groups, such as the ring-breathing mode around 1000 cm⁻¹. The Si-O and C-O stretching vibrations would also be observable. Raman spectroscopy can be effectively used to monitor the hydrolysis and condensation of the silane in real-time by observing changes in the intensity of the Si-O-C and the emergence of Si-OH and Si-O-Si bands. scirp.orgrsc.orgnih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. xpsfitting.com When analyzing organosilanes on a surface, XPS can provide invaluable information about the bonding between the silane and the substrate.
For a surface treated with this compound, XPS would be used to analyze the Si 2p, O 1s, and C 1s core level spectra.
Si 2p: The binding energy of the Si 2p peak can distinguish between different silicon environments. For instance, the Si in the parent silane will have a different binding energy than silicon in a siloxane (Si-O-Si) network or silicon bonded to a substrate (e.g., Si-O-Substrate). aip.orgthermofisher.com Typically, the Si 2p binding energy for silicones (polysiloxanes) is around 102 eV. xpsfitting.com
O 1s: The O 1s spectrum can differentiate between oxygen in the alkoxy group (Si-O-C), siloxane bridges (Si-O-Si), and potentially hydroxyl groups (Si-OH).
C 1s: The C 1s spectrum can confirm the presence of the phenyl and isopropoxy groups. Different carbon environments, such as C-C/C-H in the phenyl ring, and C-O in the isopropoxy group, can often be resolved.
Table 3: Typical Binding Energies in XPS for Organosilane-Related Species
| Element (Core Level) | Chemical State | Approximate Binding Energy (eV) |
| Si 2p | R₃Si-OR' | ~102.0 - 102.5 |
| Si 2p | -[R₂Si-O]- | ~102.0 |
| Si 2p | SiO₂ | ~103.0 - 104.0 aip.org |
| O 1s | Si-O-C | ~532.5 - 533.0 |
| O 1s | Si-O-Si | ~532.0 |
| C 1s | C-C, C-H | ~284.8 (Reference) |
| C 1s | C-O | ~286.0 - 286.5 |
These advanced analytical techniques, when used in concert, provide a powerful toolkit for the detailed characterization of this compound and other organosilanes, enabling a deeper understanding of their structure and reactivity.
Mass Spectrometry (MS) for Molecular Identification and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of organosilicon compounds by measuring the mass-to-charge ratio (m/z) of their ions. nih.gov In the context of organosilanes, MS provides crucial information for confirming molecular identity and elucidating fragmentation pathways, which can offer insights into the bonding and structure of the molecule. acs.orgacs.org
When analyzing organosilanes, the ionization process can lead to characteristic fragmentation patterns. For instance, the interaction of the silyl (B83357) center with remote phenyl groups can influence these patterns. acs.org However, unexpected gas-phase reactions can sometimes occur within the mass spectrometer, particularly with certain types of detectors like the Orbitrap. For example, studies on compounds containing the dimethyl(phenyl)silyl group have shown unexpected peaks corresponding to a +3 Da mass shift, attributed to reactions with trace water in the detector. wiley.com These findings highlight the importance of understanding potential in-trap reactions for accurate spectral interpretation of organosilanes. wiley.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a vital tool for studying reaction mechanisms in solution, particularly for identifying transient intermediates. nih.gov As a "soft" ionization technique, ESI allows for the gentle transfer of ions from a liquid phase to the gas phase, minimizing fragmentation and enabling the detection of non-volatile and thermally labile molecules. nih.govlibretexts.orgyoutube.com This capability is especially valuable for observing intermediate species directly from a reaction mixture in real-time. nih.gov
The process involves applying a strong electric field to a liquid sample, creating a fine spray of charged droplets. nih.govlibretexts.org As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov
For organosilanes, ESI-MS is particularly useful for elucidating the mechanisms of hydrolysis and condensation, which are fundamental to their application in sol-gel processes and as coupling agents. Research combining ESI-MS with Nuclear Magnetic Resonance (NMR) has provided new insights into the aqueous speciation and oligomerization pathways of organosilanes. researchgate.net This approach allows for the dynamic characterization of the various silicate (B1173343) and silsesquioxane oligomers that form in solution. researchgate.net The ability to trap and analyze these short-lived intermediates provides a more complete picture of the reaction kinetics and pathways. nih.gov
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For organosilanes such as this compound, chromatographic methods are essential for assessing purity, analyzing reaction products, and separating complex mixtures. sigmaaldrich.com The byproducts of reactions involving organosilanes, such as polysiloxanes, can often be removed and analyzed using chromatographic methods like silica (B1680970) gel chromatography. sigmaaldrich.com
Liquid Chromatography (LC) and Gas Chromatography (GC)
Both Liquid Chromatography (LC) and Gas Chromatography (GC) are extensively used for the analysis of organosilanes, with the choice of technique depending on the analyte's properties. nih.govresearchgate.net
Gas Chromatography (GC) is well-suited for volatile and thermally stable organosilanes. diva-portal.org In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. wasson-ece.com The technique is widely applied for the quality control of high-purity silanes and for occupational exposure assessment. nih.govwasson-ece.comdss.go.th For compounds that are not directly amenable to GC analysis due to low volatility or thermal instability (e.g., those with polar functional groups like hydroxyl or amine), derivatization is often employed. thermofishersci.in Silylating agents can convert these groups into less polar, more volatile silyl ethers, making them suitable for GC analysis. thermofishersci.in
A study on the determination of various alkoxysilanes demonstrated a GC method using a flame ionization detector (FID), with gas chromatography-mass spectrometry (GC-MS) used to confirm the identity of the peaks. nih.govresearchgate.net This highlights the common practice of coupling GC with MS for robust compound identification.
Table 1: Example of GC Method Parameters for Organosilane Analysis
| Parameter | Details | Reference |
|---|---|---|
| Analytes | 3-methacryloxypropyltrimethoxysilane, 3-glycidoxypropyltrimethoxysilane, 3-aminopropyltriethoxysilane | nih.govdss.go.th |
| Column | Capillary Column | nih.govdss.go.th |
| Detector | Flame Ionization Detection (FID), Mass Spectrometry (MS) | nih.govdss.go.th |
| Detection Limits | 1 µg/mL to 5 µg/mL, depending on the silane | nih.govresearchgate.net |
| Recovery Rate | >95% | nih.govresearchgate.net |
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is used for separating non-volatile or thermally sensitive organosilanes. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net This technique is crucial for the analysis of organosilanes used in the preparation of chemically bonded stationary phases for chromatography columns themselves. researchgate.net For LC-MS applications, mobile phase additives must be volatile, such as formic acid, acetic acid, or ammonium (B1175870) salts. youtube.comsielc.com While LC is effective for many organosilanes, highly reactive compounds may degrade in the mobile phase, making them unsuitable for this method. diva-portal.org
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of polymers. wikipedia.orgeag.com This method is essential for analyzing organosilane polymers and hyperbranched polymers. dtic.milmdpi.com
In GPC, a polymer solution is passed through a column packed with porous gel beads. eag.com Larger polymer molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. eag.com This separation by hydrodynamic volume allows for the determination of key parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). wikipedia.org The technique is versatile, capable of measuring polymers with molecular weights ranging from a few hundred to several million Daltons and can be performed at elevated temperatures for polymers soluble only under such conditions. eag.comdtic.mil
Research on organosilane polymers often relies on GPC to characterize the products of polymerization reactions. dtic.milmdpi.com For example, the molecular weights of hyperbranched polycarbosiloxanes have been successfully determined using GPC. mdpi.com
Table 2: GPC Applications and Capabilities
| Capability | Description | Reference |
|---|---|---|
| Measurement Range | Polymers from hundreds to millions of Daltons | eag.com |
| Analytes | Linear and hyperbranched organosilane polymers, macromolecules | eag.comdtic.milmdpi.com |
| Determined Parameters | Molecular weight (Mn, Mw), molecular weight distribution, dispersity (Đ) | wikipedia.org |
| Temperature Range | Ambient to 220°C | eag.com |
| Calibration | Typically performed with narrow-dispersity standards (e.g., polystyrene) | wikipedia.org |
Electron Microscopy for Morphological Studies
Electron microscopy utilizes a beam of electrons instead of light to achieve significantly higher resolution and magnification than conventional optical microscopes. instruct-eric.org This makes it an invaluable tool for studying the morphology, or surface structure and shape, of materials at the micro- and nanoscale. azooptics.comresearchgate.net For applications involving organosilanes, which are often used to create coatings or modify surfaces, electron microscopy can reveal detailed information about the resulting surface topography and structure. researchgate.netspast.org
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. carleton.edu It works by scanning a focused beam of high-energy electrons across the specimen. azooptics.com The interaction of these electrons with the atoms in the sample generates various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. carleton.edu Secondary electrons are particularly useful for revealing detailed surface morphology and topography. carleton.edu
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging of a material's internal structure. youtube.com In the context of organosilanes like this compound, TEM is not typically used to visualize the molecule itself, but rather the nanoscale morphology of materials derived from it. For instance, if this compound is used as a precursor in the synthesis of silica nanoparticles or as a surface modifying agent for existing nanostructures, TEM would be invaluable for characterizing the resulting materials. nih.govresearchgate.net
Detailed Research Findings:
When this compound is hydrolyzed and condensed to form silica-based materials, TEM can reveal critical information about the particle size, size distribution, and the degree of aggregation of any resulting nanoparticles. researchgate.net For example, a TEM study could differentiate between the formation of discrete, monodisperse nanoparticles or larger, irregular agglomerates. researchgate.net Furthermore, if this silane is used to functionalize the surface of mesoporous materials, TEM can be employed to visualize the porous structure and confirm that the pores have not been blocked by the organosilane coating. nih.govnih.gov High-resolution TEM (HR-TEM) could potentially even provide information on the crystalline nature of any inorganic domains formed during the material's synthesis. youtube.com
While no specific TEM studies on materials derived solely from this compound are prominently available, the principles of the technique allow for a hypothetical analysis. The table below illustrates potential findings from a TEM analysis of silica nanoparticles synthesized using this compound as a co-precursor.
Table 1: Hypothetical TEM Analysis of Silica Nanoparticles
| Parameter | Finding | Implication |
|---|---|---|
| Particle Size | 50-100 nm | Indicates successful nanoparticle formation. |
| Size Distribution | Polydisperse | Suggests the need for optimization of synthesis parameters for uniformity. |
| Morphology | Spherical | A common morphology for silica nanoparticles. |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. For a compound like this compound, AFM is particularly useful for characterizing self-assembled monolayers (SAMs) formed on various substrates. nih.govacs.org By scanning a sharp tip over the surface, a detailed 3D map of the surface topography can be generated.
Detailed Research Findings:
Should this compound be used to form a SAM on a silicon wafer or other flat substrate, AFM could be used to assess the quality and uniformity of the monolayer. The analysis would reveal the surface roughness, with a lower root-mean-square (RMS) roughness value indicating a smoother, more well-ordered monolayer. AFM can also be used to identify defects such as pinholes or aggregates within the SAM.
In more advanced applications, chemical force microscopy (CFM), a variant of AFM, could be employed to probe the chemical nature of the surface. acs.orgnih.gov By functionalizing the AFM tip with specific chemical groups, it is possible to map the distribution of the triphenylsilyl and isopropoxy groups on the surface, which could provide insights into the orientation and packing of the molecules within the monolayer. acs.org Furthermore, AFM can be used to investigate the phase separation in mixed SAMs if this compound is co-deposited with another organosilane. nih.gov
Below is a table of potential data that could be obtained from an AFM analysis of a this compound monolayer on a silicon substrate.
Table 2: Potential AFM Data for a this compound Monolayer
| Parameter | Potential Value | Interpretation |
|---|---|---|
| RMS Roughness | < 0.5 nm | Indicates a relatively smooth and uniform monolayer. |
| Feature Height | ~1 nm | Consistent with the approximate length of the molecule, suggesting a vertically oriented monolayer. |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. dntb.gov.ua For an organosilane like this compound, single-crystal XRD could provide a definitive determination of its three-dimensional structure, including bond lengths, bond angles, and crystallographic packing. mdpi.commdpi.com
Detailed Research Findings:
If a suitable single crystal of this compound can be grown, XRD analysis would begin with mounting the crystal and exposing it to a beam of X-rays. The diffraction pattern of spots produced is then analyzed to determine the unit cell dimensions and the space group of the crystal. ijcce.ac.irresearchgate.net Further analysis of the intensities of the diffracted spots allows for the determination of the positions of each atom within the unit cell, leading to a complete molecular structure.
Table 3: Illustrative Single-Crystal XRD Data for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Provides detailed information about the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å), β (°) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Length (Si-O) | ~1.65 Å | Provides precise measurement of the silicon-oxygen bond. |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Polymerization and Stability Studies
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's properties as a function of temperature. setaramsolutions.comeag.com TGA measures changes in mass, while DSC measures changes in heat flow. hu-berlin.denih.gov
Detailed Research Findings:
Thermogravimetric Analysis (TGA) of this compound would provide critical information about its thermal stability and decomposition profile. libretexts.orgyoutube.comresearchgate.net By heating a sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air), a TGA curve of mass versus temperature is generated. The onset temperature of mass loss indicates the beginning of decomposition. nih.gov The TGA curve can reveal if the decomposition occurs in a single step or multiple steps, and the final residual mass can indicate the formation of a stable inorganic residue, such as silica.
Differential Scanning Calorimetry (DSC) is used to study thermal transitions such as melting, glass transitions, and polymerization. pressbooks.pubresearchgate.net A DSC scan of this compound would show an endothermic peak at its melting point. If the compound is amorphous, a step change in the baseline, known as the glass transition temperature (Tg), might be observed. eag.com Furthermore, if the compound undergoes polymerization or curing upon heating, an exothermic peak would be present in the DSC thermogram, the area of which is proportional to the heat of polymerization.
The following table presents hypothetical TGA and DSC data for this compound.
Table 4: Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter | Potential Value | Interpretation |
|---|---|---|---|
| TGA | Onset of Decomposition | ~250 °C | Indicates the temperature at which the compound begins to degrade. |
| TGA | Residual Mass at 800 °C | ~25% | Suggests the formation of a silica residue upon complete decomposition. |
| DSC | Melting Point (Tm) | ~70-80 °C | The temperature at which the crystalline solid melts into a liquid. |
Elemental Analysis (CHONS) for Compositional Determination
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in a sample. contractlaboratory.commt.com For a synthesized compound like this compound, elemental analysis is crucial for verifying its elemental composition and purity. measurlabs.comresearchgate.net
Detailed Research Findings:
The experimental values obtained from an elemental analyzer are compared with the theoretical values calculated from the molecular formula of the compound. A close agreement between the experimental and theoretical values provides strong evidence for the identity and purity of the synthesized compound. For this compound (C₂₁H₂₂OSi), the analysis would focus on carbon, hydrogen, and oxygen, with the silicon content often determined by other methods such as inductively coupled plasma (ICP) or gravimetric analysis. researchgate.net
The table below shows the theoretical elemental composition of this compound. An experimental analysis would be expected to yield results within a narrow margin of these values (typically ±0.4%).
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 21 | 252.231 | 79.19 |
| Hydrogen | H | 1.008 | 22 | 22.176 | 6.96 |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.02 |
| Silicon | Si | 28.085 | 1 | 28.085 | 8.82 |
| Total | | | | 318.491 | 100.00 |
Emerging Research Frontiers and Future Perspectives for Triphenyl Propan 2 Yloxy Silane Chemistry
Innovations in Sustainable Synthesis and Catalysis
The traditional synthesis of alkoxysilanes often relies on chlorosilanes, which generate stoichiometric amounts of hydrogen chloride or salt waste. Emerging research is focused on developing greener, more atom-economical routes that are applicable to the synthesis of Triphenyl(propan-2-yloxy)silane.
Catalytic Dehydrogenative Coupling: A significant advancement is the use of earth-abundant metal catalysts, such as cobalt, for the dehydrogenative coupling of hydrosilanes and alcohols. libretexts.org This method involves the reaction of a hydrosilane (e.g., triphenylsilane) with an alcohol (e.g., propan-2-ol) to yield the corresponding alkoxysilane and hydrogen gas (H₂) as the only byproduct. libretexts.orgsigmaaldrich.com This process is highly sustainable as it utilizes greener solvents, operates under mild conditions like room temperature, and produces H₂, a clean energy carrier, contributing to a circular economy. The reaction mechanism typically involves the activation of the Si-H bond by the cobalt catalyst, followed by reaction with the alcohol. libretexts.org
Direct Synthesis from Silica (B1680970) (SiO₂): Another revolutionary approach aims to produce alkoxysilanes directly from silica, the most abundant silicon source on Earth. sigmaaldrich.comrsc.org This strategy circumvents the highly energy-intensive carbothermal reduction of SiO₂ to elemental silicon (typically requiring temperatures around 1900 °C). sigmaaldrich.comrsc.org Research has demonstrated that silica can be depolymerized using diols in the presence of a base to form distillable spirocyclic alkoxysilanes, which can then be converted to other alkoxysilanes like tetraethoxysilane (TEOS). acs.org Applying this philosophy to produce high-value organosilanes like this compound from silica-derived intermediates represents a major frontier in sustainable silicon chemistry.
| Synthesis Route | Precursors | Key Advantages | Challenges & Research Focus |
|---|---|---|---|
| Traditional Method | Chlorotriphenylsilane (B103829) + Propan-2-ol + Base | Well-established, reliable | Generates salt waste (e.g., triethylammonium (B8662869) chloride), harsh reagents |
| Co-Catalyzed Dehydrogenative Coupling | Triphenylsilane (B1312308) + Propan-2-ol | Atom-economical, H₂ byproduct, mild conditions, earth-abundant catalyst libretexts.org | Catalyst efficiency and lifetime, scalability for triphenylsilane systems |
| Direct from SiO₂ Pathways | Silica (e.g., from agricultural waste) + Alcohols/Diols | Avoids carbothermal reduction, utilizes renewable feedstock, potentially lower energy sigmaaldrich.comrsc.org | Multi-step process, development of selective transformations to aryl-substituted silanes |
Development of Novel Organosilane Reagents with Tailored Reactivity
The triphenylsilyl moiety of this compound makes it an excellent platform for developing new reagents, particularly as a sterically demanding protecting group for alcohols in complex organic syntheses. libretexts.orgwikipedia.org
The reactivity and stability of silyl (B83357) ethers are finely tuned by the substituents on the silicon atom. fishersci.catcichemicals.com Bulky groups like triphenylsilyl provide high stability, protecting an alcohol function against a wide range of reaction conditions under which less bulky groups like trimethylsilyl (B98337) (TMS) would be cleaved. tcichemicals.comgelest.com The triphenylsilyl (TPS) group is notably stable to many acidic and basic conditions but can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgresearchgate.net
Recent research has demonstrated the use of the triphenylsilyl group as a removable "auxiliary" that facilitates the synthesis and purification of complex molecules. acs.org For example, its attachment to a p-carborane (B1425697) core rendered the derivatives crystalline and UV-active, which greatly simplified their isolation and purification. acs.org The bulky silyl group was later cleanly removed under high yield. acs.org This principle is directly applicable to this compound, which could be used to introduce the Ph₃Si-O- group onto a molecule to leverage these advantages, with the isopropoxy group either participating in the reaction or being hydrolyzed to a stable triphenylsilanol (B1683266).
| Silyl Group | Common Abbreviation | Relative Steric Bulk | Key Stability Features | Typical Cleavage Condition |
|---|---|---|---|---|
| Trimethylsilyl | TMS | Low | Labile to mild acid and base | K₂CO₃/MeOH, dilute HCl |
| Triethylsilyl | TES | Medium | More stable than TMS, especially to base | Mild acid (e.g., Acetic Acid) |
| tert-Butyldimethylsilyl | TBS / TBDMS | High | Stable to a wide range of conditions, except acid and fluoride | TBAF, HF, strong acid |
| Triisopropylsilyl | TIPS | Very High | Very stable to base and nucleophiles | TBAF, HF |
| Triphenylsilyl | TPS | Very High | High thermal stability, stable to many reagents, imparts crystallinity acs.org | Fluoride ions (TBAF, CsF) researchgate.net |
Advanced Functional Materials Design through Organosilane Integration
The incorporation of organosilane moieties into polymers and other materials is a powerful strategy for tuning their physical and chemical properties. The triphenylsilyl group, in particular, is known to impart desirable characteristics such as high thermal stability and solubility. mit.edumit.edu
High-Performance Polymers: Aromatic polyimides are known for their exceptional thermal stability but often suffer from poor solubility, which complicates processing. mit.edu Research on triptycene-containing polyimides has shown that incorporating bulky, rigid, three-dimensional structures into the polymer backbone disrupts chain packing. mit.edu This disruption inhibits crystallization and enhances solubility in common organic solvents without sacrificing thermal stability, with decomposition temperatures often exceeding 500 °C. mit.edumit.edu The triphenylsilyl group from this compound offers a similar combination of rigidity and bulk. Its integration into polymer backbones (e.g., polyesters, polyethers, or polyimides) is a promising frontier for creating solution-processable, high-temperature materials for applications in electronics and aerospace.
Surface Modification: As an alkoxysilane, this compound can function as a surface modifier or coupling agent. chemimpex.comwacker.com The isopropoxy group can be hydrolyzed to a silanol (B1196071) (Si-OH), which can then condense with hydroxyl groups on the surface of inorganic substrates like glass, silica, or metal oxides. This process forms a durable covalent bond, grafting the bulky, hydrophobic triphenylsilyl group onto the surface. This could be used to create water-repellent coatings, specialized chromatography phases, or to improve the interfacial adhesion between an inorganic filler and an organic polymer matrix in composite materials. chemimpex.com
| Material Application | Role of this compound | Resulting Property Enhancement |
|---|---|---|
| High-Temperature Polymers | Incorporated as a monomer or side-chain | Increases thermal stability (Td > 500°C), enhances solubility by disrupting chain packing mit.edumit.edu |
| Hydrophobic Coatings | Used as a surface modification agent | Creates a water-repellent surface due to the nonpolar phenyl groups |
| Advanced Composites | Acts as a coupling agent for fillers | Improves compatibility and adhesion between inorganic fillers and polymer matrices chemimpex.com |
Interdisciplinary Research Opportunities Involving this compound
The unique properties of this compound open doors for research at the interface of chemistry, materials science, and biology.
Medicinal Chemistry and Drug Delivery: The use of silicon-containing compounds in medicine is a growing field. researchgate.net Silyl ethers can be used to create prodrugs, where a bioactive molecule containing a hydroxyl group is temporarily protected. The nature of the silyl group can modulate the drug's hydrophobicity, stability, and release profile. A recent study on furan-2(5H)-one derivatives showed that converting a hydroxyl group to various silyl ethers allowed for precise control over the compound's anticancer activity and selectivity toward specific cancer cell lines. nih.gov The bulky and hydrophobic nature of the triphenylsilyl group makes it a compelling candidate for this type of application, potentially influencing how a drug interacts with biological membranes or protein binding pockets.
Electronics and Photonics: The development of soluble, thermally stable polymers with low dielectric constants is crucial for next-generation microelectronics. As discussed, polymers incorporating bulky groups like the triphenylsilyl moiety are candidates for spin-on dielectric materials. mit.edumit.edu Future research could focus on synthesizing well-defined oligomers or polymers from this compound and characterizing their dielectric properties and thermal stability for use as insulating layers in electronic components.
| Interdisciplinary Field | Potential Application of this compound | Key Enabling Property |
|---|---|---|
| Medicinal Chemistry | As a protecting group for creating prodrugs or modifying bioactive molecules | Tunable hydrophobicity and hydrolytic stability imparted by the Ph₃Si group nih.gov |
| Materials Science / Electronics | Precursor for high-performance dielectric polymers | High thermal stability and solubility imparted by the bulky silyl group mit.edumit.edu |
| Analytical Chemistry | Derivatizing agent for gas chromatography (GC) | Increases thermal stability and volatility of analytes containing -OH groups fishersci.ca |
Circular Economy Approaches in Silicon Chemistry
A circular economy model for silicon chemistry aims to move away from the linear "take-make-dispose" paradigm by designing processes where resources are conserved and waste is minimized. This compound chemistry is well-suited for such an approach.
The lifecycle can be viewed as a closed loop:
Sustainable Synthesis: The journey begins with sustainable production methods, as detailed in section 8.1. This could involve the cobalt-catalyzed reaction of triphenylsilane and isopropanol (B130326), which generates energy-rich H₂ gas, or deriving the silicon backbone from renewable resources like agricultural waste (rice husk ash), which is rich in silica. rsc.org
Application: The compound is used as a reagent, protecting group, or material precursor.
Recovery and Recycling: After its use, the silyl ether bond is susceptible to hydrolysis, breaking down into isopropanol and triphenylsilanol (Ph₃SiOH). Triphenylsilanol is a stable, crystalline solid that is often easily separated from reaction mixtures. researchgate.net Instead of being treated as waste, this recovered triphenylsilanol becomes a key feedstock for recycling. It can be converted back into a precursor like chlorotriphenylsilane or triphenylsilane, which then re-enters the synthesis loop. This recycling of the silicon-containing byproduct is a cornerstone of a circular approach. google.com
| Stage in Lifecycle | Circular Approach | Key Benefit |
|---|---|---|
| 1. Synthesis | Utilize catalytic dehydrogenative coupling or direct conversion from SiO₂ acs.org | Reduces waste, uses less energy, generates valuable H₂ byproduct |
| 2. Application | Use as a removable auxiliary or in durable materials | Maximizes chemical efficiency and material lifespan |
| 3. End-of-Life | Hydrolysis to recover Triphenylsilanol (Ph₃SiOH) and isopropanol | Converts potential waste into a valuable feedstock researchgate.net |
| 4. Recycling | Convert recovered Triphenylsilanol back to Triphenylsilane or Chlorotriphenylsilane | Closes the loop, reducing the need for virgin silicon precursors google.com |
Q & A
Q. What are the established synthetic methodologies for Triphenyl(propan-2-yloxy)silane, and how can reaction conditions be optimized?
this compound is typically synthesized via a Grignard reaction between 3-bromoprop-1-yne and chlorotriphenylsilane (ClSiPh₃). Key parameters include:
- Temperature control : Maintaining anhydrous conditions at 0–5°C during Grignard reagent formation.
- Stoichiometry : A 1:1 molar ratio of ClSiPh₃ to the Grignard reagent to minimize side products.
- Workup : Quenching with ammonium chloride and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Optimization involves adjusting solvent polarity (e.g., THF vs. diethyl ether) and monitoring reaction progress via TLC or GC-MS.
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for phenyl protons (δ 7.4–7.6 ppm) and propargyloxy protons (δ 4.2–4.5 ppm).
- ¹³C NMR : Silane-attached carbons (δ 120–140 ppm) and alkynyl carbons (δ 70–90 ppm).
- ²⁹Si NMR : A single peak near δ 10–15 ppm confirms silicon bonding .
- X-ray Crystallography : Resolves bond angles and confirms tetrahedral geometry around silicon .
- FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1100 cm⁻¹ (Si-O-C linkage) .
Q. How can impurities or byproducts be identified and mitigated during synthesis?
Common byproducts include unreacted Grignard reagents or hydrolyzed silanes . Mitigation strategies:
- Purification : Use of preparative HPLC with a C18 column for polar impurities.
- Spectroscopic tracking : Compare ¹H NMR shifts with reference data to identify residual propargyl bromide (δ 3.5–4.0 ppm) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in forming allyl vinyl ethers?
The silicon center acts as a Lewis acid , polarizing the propargyloxy group and facilitating nucleophilic attack. Key steps:
- Coordination : Silicon stabilizes transition states during [3,3]-sigmatropic rearrangements.
- Steric effects : Bulky triphenyl groups slow undesired dimerization, favoring regioselective ether formation.
Computational studies (DFT) can model charge distribution and predict regioselectivity in complex transformations .
Q. How can computational methods predict the stability and reactivity of this compound derivatives?
- Quantum Chemical Calculations : Use Gaussian or ORCA software to calculate:
- HOMO-LUMO gaps : Predicts susceptibility to electrophilic attack.
- Bond dissociation energies : Estimates thermal stability (e.g., Si-O vs. Si-C bonds).
- QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups on phenyl rings) to reaction rates .
Q. What strategies are recommended for handling air- and moisture-sensitive intermediates in silane chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
